7-Chloro-1-naphthonitrile
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Overview
Description
7-Chloro-1-naphthonitrile is an organic compound with the molecular formula C₁₁H₆ClN. It is a derivative of naphthalene, where a chlorine atom is substituted at the 7th position and a nitrile group (-CN) is attached to the 1st position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chloro-1-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, adding across the carbon-oxygen double bond to produce a hydroxynitrile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Products: Various substituted naphthonitriles.
Reduction Products: Primary amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
7-Chloro-1-naphthonitrile is used in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific properties.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Chemical Biology: In the study of biological pathways and mechanisms involving nitrile-containing compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-1-naphthonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, the nitrile group can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
1-Naphthonitrile: Similar structure but lacks the chlorine atom at the 7th position.
2-Chloro-1-naphthonitrile: Chlorine atom is at the 2nd position instead of the 7th.
7-Bromo-1-naphthonitrile: Bromine atom instead of chlorine at the 7th position.
Uniqueness: 7-Chloro-1-naphthonitrile is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for creating specific derivatives and studying their properties.
Properties
IUPAC Name |
7-chloronaphthalene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUSJPAEWLGIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261454-39-0 |
Source
|
Record name | 7-chloronaphthalene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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